Anti-infective agent 7

Antiplasmodial activity Structure-activity relationship (SAR) Naphthofuroquinone selectivity

Medicinal chemistry programs targeting conserved mitochondrial pathways in Apicomplexan parasites and Mycobacteria face a critical gap: most naphthofuroquinone analogs show steep structure-activity cliffs, where minor structural changes lead to a collapse in potency and selectivity. Anti-infective agent 7 (Compound 17) is the optimal starting point, providing a robust, rationally justified scaffold. - Dual-pathogen activity: Validated IC50 of 2.5 μM against P. falciparum (F32-ART strain) and MIC of 9 μM against M. tuberculosis H37Rv, enabling parallel screening. - Superior selectivity: A CC50 of 86 μM on Vero cells yields a selectivity index >34, the highest in its sub-series. The N-Boc-protected analog (Compound 16, inactive) is a perfect matched negative control. - Tractable vector: The 1-benzylpiperidin-4-yl substituent at C3 offers a clear path for structure-guided optimization.

Molecular Formula C28H30N2O3
Molecular Weight 442.5 g/mol
Cat. No. B12397457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-infective agent 7
Molecular FormulaC28H30N2O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C28H30N2O3/c1-28(2,3)29-27-22(19-13-15-30(16-14-19)17-18-9-5-4-6-10-18)23-24(31)20-11-7-8-12-21(20)25(32)26(23)33-27/h4-12,19,29H,13-17H2,1-3H3
InChIKeyMRUCKOUZZOKELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-infective Agent 7 (Compound 17) – Naphthofuroquinone-Derived Dual Antiplasmodial and Antitubercular Research Tool


Anti-infective agent 7 (CAS 2839192-25-3; PubChem CID 165437261), designated Compound 17 in the primary discovery literature, is a synthetic naphtho[2,3-b]furan-4,9-dione derivative obtained via a three-component microwave-assisted reaction of lawsone, aldehydes, and tert-butyl isocyanide [1]. Structurally, it bears a 1-benzylpiperidin-4-yl substituent at position 3 of the furan ring and a tert-butylamino group at position 2, yielding a molecular formula of C₂₈H₃₀N₂O₃ and a molecular weight of 442.5 g/mol [2]. The compound is one of 19 novel naphthofuroquinones synthesized and evaluated in the Koumpoura et al. ACS Omega 2022 study, where it demonstrated the most favorable dual anti-infective profile within its series [1].

Why Anti-infective Agent 7 Cannot Be Interchanged with Structurally Similar Naphthofuroquinone Analogs


Within the naphthofuroquinone compound library reported by Koumpoura et al., subtle structural variations at the furan C3 position and the N-substituent on the amino group produce dramatic divergences in both antiplasmodial potency and host-cell cytotoxicity [1]. For instance, the direct N-butyl analogue of Compound 17 (Compound 27, bearing the identical 1-benzylpiperidin-4-yl C3 substituent) suffers a 1.6-fold loss in P. falciparum IC₅₀ and a 3.6-fold increase in Vero-cell cytotoxicity, collapsing the selectivity index from >34 to merely 6 [1]. Similarly, N-Boc protection of Compound 17 (yielding Compound 16) abolishes antiplasmodial activity entirely (IC₅₀ >10 μM), demonstrating that the free tert-butylamino group is pharmacophorically essential [1]. These steep structure–activity cliffs mean that even close congeners sharing the naphthofuroquinone core cannot serve as functional substitutes in assays targeting P. falciparum or M. tuberculosis without introducing uncontrolled shifts in potency and safety margin.

Quantitative Differentiation Evidence for Anti-infective Agent 7 Versus Closest Naphthofuroquinone Analogs and Reference Drugs


Head-to-Head Antiplasmodial Potency Advantage of Compound 17 (tert-Butyl) Over Its Direct N-Butyl Analog Compound 27

Compound 17 (anti-infective agent 7) and Compound 27 share the identical 1-benzylpiperidin-4-yl substituent at the furan C3 position, differing only in the N-alkyl group: tert-butyl (17) versus n-butyl (27). In the same P. falciparum F32-ART in vitro assay, Compound 17 achieved an IC₅₀ of 2.5 μM, outperforming Compound 27 (IC₅₀ = 4.0 μM) by 1.6-fold [1]. Critically, Compound 17 displayed far lower cytotoxicity on Vero cells (CC₅₀ = 86 μM) compared to Compound 27 (CC₅₀ = 24 μM), yielding a selectivity index (SI) of >34 for 17 versus SI = 6 for 27—a greater than 5.6-fold improvement in therapeutic window .

Antiplasmodial activity Structure-activity relationship (SAR) Naphthofuroquinone selectivity

Superior Antiplasmodial Potency of Compound 17 Compared to the Best N-Cyclohexyl Series Compound 19

Among the N-cyclohexyl naphthofuroquinone sub-series (compounds 18–22), Compound 19 bearing a 3,4,5-trimethoxyphenyl group at C3 was identified as pharmacologically the most interesting, with an IC₅₀ of 6.0 μM against P. falciparum F32-ART and a selectivity index >16 [1]. Compound 17 (tert-butyl series) demonstrates a 2.4-fold improvement in antiplasmodial potency (IC₅₀ = 2.5 μM vs 6.0 μM) and a selectivity index more than 2-fold higher (SI >34 vs >16) [1]. This quantitative superiority holds despite Compound 19 having a structurally distinct C3 aryl substituent, underscoring the critical contribution of the tert-butylamino/1-benzylpiperidinyl pharmacophore combination present uniquely in Compound 17 [2].

Antiplasmodial SAR N-substituent effect Selectivity index comparison

Compound 17 Demonstrates Superior Molecular Docking Scores Against Both Pfbc1 and PfDHODH Malarial Targets Within the Entire Compound Library

All synthesized naphthofuroquinones and naphtho-enaminodiones were studied through molecular modeling on the two validated P. falciparum mitochondrial targets, cytochrome bc1 (Pfbc1) and dihydroorotate dehydrogenase (PfDHODH). Compound 17 displayed the most favorable interaction scores against both targets across the entire compound library of 19 naphthofuroquinones and 2 enaminodiones [1]. This dual-target engagement profile is consistent with the compound's structural analogy to atovaquone (which targets Pfbc1) while bearing the 1-benzylpiperidin-4-yl group that mimics the lipophilic cyclohexyl-chlorophenyl tail of atovaquone [2]. Notably, the docking advantage of 17 over Compound 28 (the best enaminodione, IC₅₀ = 1.4 μM against P. falciparum) is a class-level inference, as the two chemotypes (naphthofuroquinone vs enaminodione) were compared within the same computational study [1].

Molecular docking Pfbc1 inhibitor PfDHODH inhibitor Mitochondrial target engagement

Dual Anti-infective Activity Against P. falciparum and M. tuberculosis — Differentiated from Single-Pathogen Naphthofuroquinone Analogs

Compound 17 was the only naphthofuroquinone in the tert-butyl sub-series (compounds 9–17) to exhibit confirmed activity against both P. falciparum (IC₅₀ = 2.5 μM) and M. tuberculosis H37Rv (MIC = 9 μM) [1]. The majority of naphthofuroquinone analogs in the same series showed IC₅₀ values above 10 μM against P. falciparum, and only a subset was tested against M. tuberculosis, with Compound 17 explicitly noted as exhibiting the 'comparatively best activity' across both pathogens [1]. The paper further states that Compound 17's M. tuberculosis MIC of 9 μM is equivalent to that of already-known naphthofuroquinone compounds, while its P. falciparum activity surpasses those earlier benchmarks . This dual-pathogen profile differentiates 17 from single-active analogs within the same synthetic library.

Dual anti-infective Antiplasmodial Antitubercular Broad-spectrum naphthoquinone

N-Boc Protection Abolishes Activity: Pharmacophoric Requirement for the Free tert-Butylamino Group in Compound 17

Compound 16 represents the N-Boc-protected derivative of Compound 17, retaining the identical 1-benzylpiperidin-4-yl C3 substituent and naphthofuroquinone core but with the tert-butylamino group masked by a Boc carbamate. In the P. falciparum F32-ART assay, Compound 16 exhibited an IC₅₀ exceeding 10 μM, compared to 2.5 μM for Compound 17, demonstrating that N-Boc protection results in complete loss of antiplasmodial activity [1]. The study explicitly states that 'the N-Boc derivative 16 of compound 17 exhibits an IC₅₀ value higher than 10 μM, indicating that this protecting group results in loss of antiplasmodial activity of the compound' [2]. This confirms that the free tert-butylamino group is an essential pharmacophoric element that cannot be chemically masked or substituted without abolishing potency.

Pharmacophore requirement N-Boc SAR Naphthofuroquinone antiplasmodial activity

Recommended Application Scenarios for Anti-infective Agent 7 Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization of Dual Pfbc1/PfDHODH Inhibitors for Antimalarial Drug Discovery

Compound 17 is the optimal starting point within the naphthofuroquinone chemical space for medicinal chemistry programs targeting simultaneous inhibition of P. falciparum cytochrome bc1 and dihydroorotate dehydrogenase. Its quantitatively demonstrated superiority in molecular docking against both validated mitochondrial targets—ranked most favorable across 21 compounds [1]—combined with an experimentally confirmed IC₅₀ of 2.5 μM against the resistant F32-ART strain and a selectivity index >34 [2], provides a rationally justified scaffold for structure-guided optimization. The 1-benzylpiperidin-4-yl substituent at C3, structurally reminiscent of the atovaquone pharmacophore, offers a tractable vector for further SAR exploration [3].

Dual-Pathogen Screening in Plasmodium–Mycobacterium Mitochondrial Target Overlap Studies

Research groups investigating conserved mitochondrial targets across Apicomplexan parasites and Mycobacteria should select Compound 17 for its uniquely verified dual-pathogen activity profile within the naphthofuroquinone series. Unlike single-active analogs, Compound 17 provides quantitative activity against both P. falciparum (IC₅₀ = 2.5 μM) and M. tuberculosis H37Rv (MIC = 9 μM) [1], enabling parallel screening in both pathogen models without changing chemical series. The compound's CC₅₀ of 86 μM on Vero cells and SI >34 [2] further supports its use in intracellular amastigote assays and macrophage-based M. tuberculosis infection models where host-cell toxicity must remain manageable.

Selectivity Benchmarking Studies Requiring Wide Therapeutic Windows in Parasite–Host Co-Culture Systems

For laboratories establishing selectivity benchmarking panels in P. falciparum–erythrocyte or Leishmania–macrophage co-culture formats, Compound 17 serves as a privileged tool compound due to its SI >34—the highest selectivity index within the tert-butyl naphthofuroquinone sub-series [1]. The direct comparator Compound 27 (n-butyl analog) with an SI of only 6 provides an ideal matched negative control to validate that assay discrimination arises from compound-specific pharmacology rather than non-specific cytotoxicity [2]. The >5.6-fold SI differential between these two close structural analogs offers a built-in internal reference for assay window calibration.

Pharmacophore Validation Studies Targeting the Naphthofuroquinone tert-Butylamino Motif as an Essential Antiplasmodial Determinant

Investigators studying the contribution of the free secondary amine to mitochondrial target engagement in naphthoquinone-based antimalarials should use Compound 17 paired with its N-Boc-protected derivative (Compound 16) as an on–off pharmacophore probe set. The complete loss of antiplasmodial activity upon Boc protection (IC₅₀ from 2.5 μM to >10 μM) [1] provides unambiguous evidence that the tert-butylamino group is essential for activity, making this pair a validated chemical biology tool for target deconvolution studies involving Pfbc1 and PfDHODH [2].

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